![molecular formula C15H12O7 B1241209 5,7,3',4',5'-Pentahydroxyflavanone](/img/structure/B1241209.png)
5,7,3',4',5'-Pentahydroxyflavanone
Overview
Description
Dihydrotricetin is a pentahydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5, 7, 3', 4' and 5'. It is a pentahydroxyflavanone, a 3',5'-dihydroxyflavanone and a member of 4'-hydroxyflavanones.
belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Antioxidant and Antibacterial Activities
5,7,3',4',5'-Pentahydroxyflavanone and related flavanones exhibit significant antibacterial efficacy and free-radical scavenging potential. Studies have shown their effectiveness against various bacterial strains such as Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and clinically important Staphylococcus aureus and Streptococcus pyogenes. They also display weak radical scavenging properties, indicating potential as antioxidants (Bedane et al., 2015).
Presence in Plant Species
This compound has been identified in various plant species. For instance, chromatographic investigations on Helichrysum bracteatum revealed the presence of 5,7,3',4',5'-pentahydroxyflavanone in the bracts of the plant. Such findings contribute to understanding the chemical composition of different plant species and their potential uses in herbal medicine and other applications (Forkmann, 1983).
Metabolic Applications
5,7,3',4',5'-Pentahydroxyflavanone has implications in metabolic processes. For example, studies on the legume Desmodium uncinatum revealed the isolation of isoflavanones that showed potential allelopathic mechanisms to prevent parasitism by certain weeds. These findings underscore the importance of such compounds in plant interactions and potential agricultural applications (Tsanuo et al., 2003).
Chemical Analysis and Identification
Research has also focused on the chemical analysis and identification of 5,7,3',4',5'-pentahydroxyflavanone. Techniques like chromatography, spectroscopy, and X-ray diffraction have been used to analyze and identify the presence of this compound in various contexts, contributing to our understanding of its chemical properties and potential applications (Chan, 1961; 1970).
properties
IUPAC Name |
5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-4,12,16-17,19-21H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQXPEWRYWRRJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,3',4',5'-Pentahydroxyflavanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.